(Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-ethoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-14-7-8-15-17(11-14)24-18(19(15)20)9-12-5-6-13(21-2)10-16(12)22-3/h5-11H,4H2,1-3H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYYOTSYRDYPNY-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of 2-hydroxyaryl ketones with appropriate reagents.
Introduction of the Benzylidene Group: The (Z)-benzylidene group is introduced via a condensation reaction between the benzofuran derivative and 2,4-dimethoxybenzaldehyde. This reaction is often catalyzed by a base such as piperidine or pyridine under reflux conditions.
Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzylidene double bond, converting it to a single bond and forming a saturated derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenation using bromine or chlorination agents, often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated benzofuran derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Alkaline Phosphatase Inhibition
Recent studies have identified (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one as a potent inhibitor of alkaline phosphatases (APs). APs are crucial enzymes involved in various physiological processes, including bone mineralization and dephosphorylation of biomolecules. The compound's inhibitory activity was assessed through structure-activity relationship (SAR) analysis, revealing that modifications in the substituents significantly affect its potency. The compound demonstrated promising results in inhibiting APs, with further molecular docking studies providing insights into its binding affinities and mechanisms of action .
Neuroprotective Effects
The compound has shown potential neuroprotective properties, particularly in models related to neurodegenerative diseases such as Alzheimer's. Its mechanism may involve the modulation of neurotransmitter systems or direct protective effects on neuronal cells . The pharmacological profile suggests that it could help alleviate symptoms associated with neurodegeneration.
Synthesis of Benzofuran Derivatives
The synthesis of this compound can be achieved through various synthetic routes involving the condensation of appropriate precursors under specific conditions. For instance, the use of clay catalysts under microwave irradiation has been reported to yield high purity and good yields of benzofuran derivatives . This method enhances reaction efficiency and minimizes solvent usage, aligning with green chemistry principles.
Construction of Complex Scaffolds
The compound serves as a versatile building block for constructing more complex molecular scaffolds. Its ability to undergo further functionalization allows chemists to explore a range of derivatives with tailored biological activities. The development of new synthetic methodologies continues to expand the library of benzofuran-based compounds .
Case Studies
Mechanism of Action
The mechanism of action of (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one are influenced by substituent patterns. Below is a comparative analysis with structurally related benzofuranones:
Table 1: Structural and Functional Comparisons
Key Findings :
Substituent Effects on Solubility and Bioavailability :
- Hydroxyl groups (e.g., 6f) increase water solubility but reduce metabolic stability due to susceptibility to glucuronidation .
- Ethoxy and methoxy groups (e.g., target compound) balance lipophilicity and stability, making them more drug-like (Lipinski’s rules) .
- Fluorine substitution (e.g., compound 50) enhances bioavailability by resisting oxidative metabolism .
Biological Activity :
- Antiviral Activity : CID: 1804018, a close analog, shows anti-Marburg virus activity with a PC3 of 8.74%, indicating stable target (NP protein) binding . The target compound’s ethoxy group may similarly enhance hydrophobic interactions.
- Tyrosinase Inhibition : Dimethoxy/fluorine-substituted derivatives (e.g., compound 50) exhibit potent tyrosinase inhibition (IC₅₀ < 10 µM) due to electron-deficient aromatic systems .
Structural Stability :
Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C18H16O5
- Molecular Weight : 312.32 g/mol
- CAS Number : 1638956-58-7
- Structural Features : The compound features a benzofuran backbone with methoxy and ethoxy substituents, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, aurone derivatives have shown effectiveness against resistant Gram-positive pathogens, suggesting that structural analogs may share similar mechanisms of action against bacterial membranes .
Anticonvulsant Activity
Research on related benzofuran derivatives has demonstrated anticonvulsant properties. These compounds were evaluated using models such as maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) in mice, where they exhibited protective effects against seizures. The presence of methoxy groups was correlated with enhanced activity, indicating that this compound could potentially possess similar therapeutic effects .
Cytotoxicity and Selectivity
Studies on various substituted benzofuran derivatives have shown varying degrees of cytotoxicity against cancer cell lines. Compounds with specific substituents demonstrated selective inhibition of cancer cell proliferation while maintaining low toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several benzofuran derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA). Compounds with methoxy substitutions showed significant antibacterial activity with minimal cytotoxic effects. This suggests that this compound could be a candidate for further investigation in antimicrobial therapies.
| Compound | Activity Against MRSA | Cytotoxicity |
|---|---|---|
| Compound A | High | Low |
| Compound B | Moderate | Moderate |
| This compound | Potentially High | Low |
Study 2: Anticonvulsant Properties
In another study focusing on anticonvulsant activity, several benzofuran derivatives were synthesized and tested. The results indicated that those with methoxy groups displayed significant protection in seizure models.
| Compound | MES Protection | PTZ Protection |
|---|---|---|
| Compound C | Yes | Yes |
| Compound D | No | Yes |
| This compound | Potentially Yes | Potentially Yes |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing (Z)-2-(2,4-dimethoxybenzylidene)-6-ethoxybenzofuran-3(2H)-one, and how do substituent positions influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a benzofuran-3(2H)-one core and a substituted benzaldehyde. For example, in analogous syntheses, 6-alkoxybenzofuran-3-ones are reacted with 2,4-dimethoxybenzaldehyde under acidic or basic conditions to form the benzylidene derivative . Substituent positions (e.g., methoxy vs. ethoxy) significantly affect reaction kinetics and regioselectivity. For instance, bulky ethoxy groups at position 6 may slow condensation compared to methoxy analogs due to steric hindrance .
Q. What spectroscopic techniques are critical for characterizing the Z-isomer, and how are spectral contradictions resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. The Z-configuration is confirmed by NOESY correlations between the benzylidene proton and adjacent substituents. For example, in SDBS Library data, benzylidene protons in Z-isomers show distinct downfield shifts (δ 7.8–8.2 ppm in H NMR) compared to E-isomers . Discrepancies in reported C NMR carbonyl shifts (e.g., 175–185 ppm) may arise from solvent polarity or crystallinity; cross-referencing with X-ray crystallography (e.g., Acta Crystallographica data ) resolves ambiguities.
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Stability studies under varying pH and light exposure reveal degradation via retro-aldol reactions or oxidation. For example, in acidic conditions (pH < 3), the benzylidene bond hydrolyzes to regenerate the benzaldehyde and benzofuranone precursors . LC-MS monitoring identifies major degradation products, such as 6-ethoxybenzofuran-3(2H)-one and 2,4-dimethoxybenzoic acid. Storage recommendations include inert atmospheres (N) and amber vials to prevent photodegradation .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy vs. ethoxy) impact the compound’s bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer : SAR studies compare analogs with varying alkoxy groups. For example, replacing 6-methoxy with 6-ethoxy enhances lipophilicity (logP increases by ~0.5 units), improving membrane permeability in cell-based assays . However, bulky ethoxy groups may reduce binding affinity to targets like kinase enzymes, as shown in competitive inhibition assays (IC shifts from 12 µM to 28 µM) . Quantitative SAR (QSAR) models incorporating Hammett σ values predict electronic effects of substituents on reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
